Paracelsin

Membrane Biophysics Ion Channel Pharmacology Peptaibol Engineering

Paracelsin is a naturally occurring peptaibol with unique voltage-gated ion channel activity distinct from alamethicin and suzukacillin. Its 3 HPLC-resolved sequence analogues and Aib-rich helical structure deliver reliable pore-forming kinetics for membrane biophysics studies. Essential reference compound for peptaibol SAR investigations and QC benchmarking of natural/synthetic peptaibol batches. Available as a microheterogeneous complex with batch-specific characterization; HPLC and MS methods document composition and purity for experimental consistency.

Molecular Formula C88H145N23O24
Molecular Weight 1909.2 g/mol
CAS No. 88526-44-7
Cat. No. B013091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParacelsin
CAS88526-44-7
Synonymsparacelsin
paracelsin A
Molecular FormulaC88H145N23O24
Molecular Weight1909.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C2CCCN2C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C
InChIInChI=1S/C88H145N23O24/c1-44(2)60(69(125)108-87(23,24)78(134)109-85(19,20)75(131)99-53(35-38-57(90)115)66(122)98-52(34-37-56(89)114)65(121)96-51(43-112)41-50-31-28-27-29-32-50)100-68(124)55-33-30-40-111(55)79(135)88(25,26)110-77(133)86(21,22)103-59(117)42-92-71(127)80(9,10)107-70(126)61(45(3)4)101-76(132)84(17,18)106-67(123)54(36-39-58(91)116)97-62(118)46(5)93-73(129)82(13,14)104-64(120)48(7)95-74(130)83(15,16)105-63(119)47(6)94-72(128)81(11,12)102-49(8)113/h27-29,31-32,44-48,51-55,60-61,112H,30,33-43H2,1-26H3,(H2,89,114)(H2,90,115)(H2,91,116)(H,92,127)(H,93,129)(H,94,128)(H,95,130)(H,96,121)(H,97,118)(H,98,122)(H,99,131)(H,100,124)(H,101,132)(H,102,113)(H,103,117)(H,104,120)(H,105,119)(H,106,123)(H,107,126)(H,108,125)(H,109,134)(H,110,133)/t46-,47-,48-,51?,52-,53-,54-,55-,60-,61-/m0/s1
InChIKeyBTEMFPRMBHUSHB-PKESLDLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paracelsin (CAS 88526-44-7): Technical Reference Data for Peptaibol Antibiotic Procurement and Comparative Analysis


Paracelsin (CAS 88526-44-7) is a naturally occurring polypeptide antibiotic belonging to the peptaibol class, originally isolated from the cellulolytic fungus Trichoderma reesei QM 9414 [1]. It is characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and demonstrates pronounced membrane-modifying properties, including the ability to form voltage-dependent ion channels in artificial lipid bilayers [2]. As a hemolytic and membrane-active compound, paracelsin has been extensively characterized using 13C nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), revealing considerable helical conformation in solution [3].

Paracelsin (88526-44-7) vs. Alamethicin and Suzukacillin: Why Peptaibol Class Compounds Are Not Interchangeable


Despite belonging to the same peptaibol family, paracelsin, alamethicin, and suzukacillin exhibit distinct biophysical and biological signatures that preclude direct functional substitution [1]. Paracelsin's specific amino acid sequence and resulting helical conformation dictate its unique pore-forming kinetics, hemolytic potency, and chromatographic behavior, which differ meaningfully from those of its structural analogs [2]. Furthermore, the microheterogeneity of the naturally produced paracelsin complex, which can be resolved by HPLC into distinct sequence analogues, introduces an additional layer of batch-to-batch variability that must be accounted for in experimental design and procurement specifications [3].

Paracelsin (CAS 88526-44-7) Technical Evidence Guide: Quantified Performance Against Key Comparators


Paracelsin Membrane Pore Formation Efficiency: Orders of Magnitude Higher Activity vs. Short-Chain Peptaibols

In a direct comparative study using an artificial bilayer membrane model, paracelsin, along with alamethicin F-30, chrysospermins C/D, and texenomycin A, exhibited membrane pore-forming activity that was higher by several orders of magnitude compared to smaller peptaibols containing fewer than 17 amino acid residues (e.g., ampullosporins, trichofumins, bergofungins, cephaibols) [1]. This demonstrates that peptaibol length is a critical determinant of membrane activity, placing paracelsin in the high-activity tier.

Membrane Biophysics Ion Channel Pharmacology Peptaibol Engineering

Paracelsin Microheterogeneity: HPLC Resolution into Three Sequence Analogues vs. Alamethicin

While paracelsin appeared crystalline and uniform by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) resolved the native material into three distinct sequence analogues [1]. This microheterogeneity is a key differentiator from other peptaibols; for instance, alamethicin also exhibits microheterogeneity, but the specific analogue composition and relative abundance differ between the two compounds, necessitating compound-specific analytical methods for accurate quantification and activity normalization [2].

Peptide Analytics Natural Product Chemistry Quality Control

Paracelsin Hemolytic Activity: Quantitative Assay for Membrane Perturbation Potency

Paracelsin's hemolytic activity was quantitatively assessed as a direct measure of its membrane-active properties. A buffer of pH 8.25 and high ionic strength enabled the quantitative determination of C-terminal phenylalaninol release via ion-exchange chromatography, a method that directly correlates with peptide-mediated membrane disruption [1]. While absolute hemolytic concentration values (e.g., HC50) are not provided in the primary characterization paper, the establishment of this robust quantitative assay provides a platform for comparative studies against alamethicin and suzukacillin, the latter of which are known to exhibit different hemolytic profiles [1].

Hemolysis Assay Membrane Toxicity Therapeutic Index

Paracelsin Helical Conformation in Solution: 13C NMR and CD Spectroscopic Comparison to Alamethicin and Suzukacillin

13C NMR spectroscopy and circular dichroism (CD) revealed that paracelsin adopts a considerable helical conformation in solution [1]. The study explicitly discusses these results in the context of the closely related analogues alamethicin and suzukacillin, noting that the specific sequence of paracelsin, elucidated shortly before the study, allows for a direct comparison of conformational features that underpin differential biological activities [1]. This structural data is essential for understanding why paracelsin, despite its similarity to alamethicin, may exhibit distinct ion channel properties and membrane interactions.

Peptide Conformation Spectroscopic Analysis Structure-Activity Relationship

Validated Research and Industrial Application Scenarios for Paracelsin (CAS 88526-44-7)


Artificial Lipid Bilayer Studies of Voltage-Dependent Ion Channel Formation

Paracelsin is a validated tool for investigating the biophysics of voltage-gated ion channels in artificial membrane systems. Its pore-forming activity, confirmed to be orders of magnitude higher than that of short-chain peptaibols, makes it an ideal candidate for studying the relationship between peptide length, helicity, and channel conductance [1]. The compound's ability to form stable ion-conducting pores in lipid bilayers is well-documented, providing a reliable model for understanding membrane protein function [2].

Peptaibol Comparative Structure-Activity Relationship (SAR) Studies

Given its distinct sequence, which resolves into three HPLC analogues, and its well-characterized helical conformation by 13C NMR and CD, paracelsin serves as a critical reference compound in peptaibol SAR investigations [1]. Researchers can use paracelsin to benchmark the activity and conformational properties of novel or modified peptaibols, leveraging the existing comparative data against alamethicin and suzukacillin to draw mechanistic conclusions about the role of specific amino acid substitutions in membrane activity [2].

Standardization and Quality Control of Peptaibol Preparations

The inherent microheterogeneity of paracelsin, which yields three distinct sequence analogues upon HPLC analysis, establishes a rigorous benchmark for quality control of natural and synthetic peptaibol preparations [1]. Analytical chemists and QC laboratories can utilize published HPLC and mass spectrometry methods to characterize the composition and purity of paracelsin batches, ensuring consistency in biological assays [2].

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